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molecular formula C9H9ClF3NO B1282326 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride CAS No. 61062-56-4

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride

Cat. No. B1282326
M. Wt: 239.62 g/mol
InChI Key: HEPPSEJUYWXQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461348B2

Procedure details

A mixture of 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone (22 g), NaN(CHO)2 (9.5 g) and acetonitrile (50 mL) was stirred at room temperature for 3 hr and at 70° C. overnight, and the insoluble material was removed by filtration. The filtrate was concentrated to give an oil. The oil was dissolved in hydrogen chloride-ethanol, and the mixture was stirred at room temperature for 48 hr. The resulting precipitate was collected by filtration, and washed with ether to give the title compound (2.7 g) as a solid. The filtrate was concentrated, and the residue was dissolved in water. The aqueous layer was washed with ether, and the solvent was evaporated under reduced pressure to give the title compound (7.0 g).
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
NaN(CHO)2
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
hydrogen chloride ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=[O:4].C(#[N:17])C.[ClH:18].C(O)C>>[ClH:18].[NH2:17][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=[O:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)C(F)(F)F
Name
NaN(CHO)2
Quantity
9.5 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
hydrogen chloride ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hr and at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 48 hr
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NCC(=O)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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